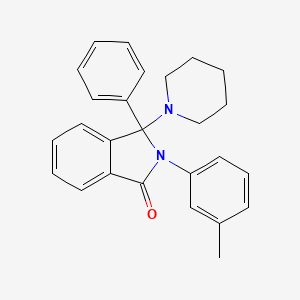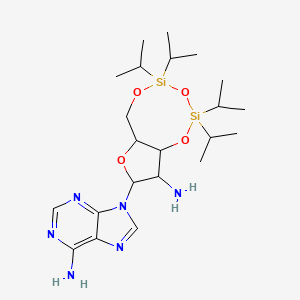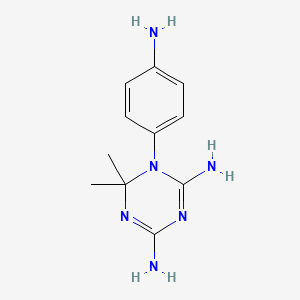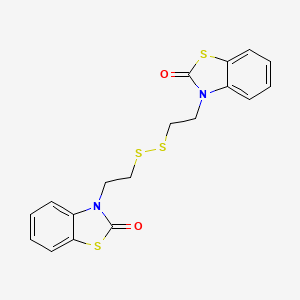
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one is a complex organic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure This particular compound is characterized by its unique structure, which includes two benzothiazole rings connected by a dithioethyl bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one typically involves multiple steps. One common method involves the reaction of 2-mercaptobenzothiazole with ethylene dibromide to form an intermediate compound. This intermediate is then reacted with another molecule of 2-mercaptobenzothiazole under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways. The process is optimized for efficiency and yield, often employing continuous flow reactors and automated systems to control reaction parameters. The use of catalysts and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzothiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to achieve optimal results.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups attached to the benzothiazole rings.
Aplicaciones Científicas De Investigación
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals, including dyes, pigments, and polymers.
Mecanismo De Acción
The mechanism of action of 3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Mercaptobenzothiazole: A simpler benzothiazole derivative with a thiol group.
6-Ethoxy-2-oxo-3(2H)-benzothiazolecarboxylic acid: Another benzothiazole compound with different functional groups.
2-Oxo-3(2H)-benzothiazolecarboxylic acid: A related compound with a carboxylic acid group.
Uniqueness
3-(2-((2-(2-Oxo-1,3-benzothiazol-3(2H)-yl)ethyl)dithio)ethyl)-1,3-benzothiazol-2(3H)-one stands out due to its unique dithioethyl bridge connecting two benzothiazole rings. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Propiedades
Número CAS |
18331-47-0 |
|---|---|
Fórmula molecular |
C18H16N2O2S4 |
Peso molecular |
420.6 g/mol |
Nombre IUPAC |
3-[2-[2-(2-oxo-1,3-benzothiazol-3-yl)ethyldisulfanyl]ethyl]-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C18H16N2O2S4/c21-17-19(13-5-1-3-7-15(13)25-17)9-11-23-24-12-10-20-14-6-2-4-8-16(14)26-18(20)22/h1-8H,9-12H2 |
Clave InChI |
KRWPSOXRMTZDGE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)N(C(=O)S2)CCSSCCN3C4=CC=CC=C4SC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


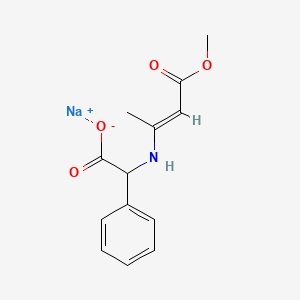
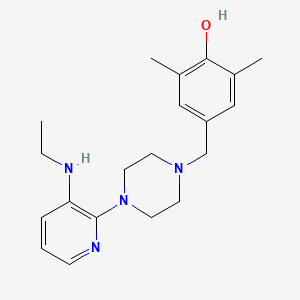

![5,11-Dimethyl-4,10-dihydro-3h-pyrido[3,4-b]carbazole](/img/structure/B12794947.png)
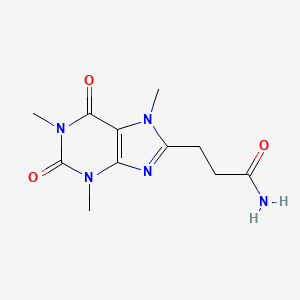
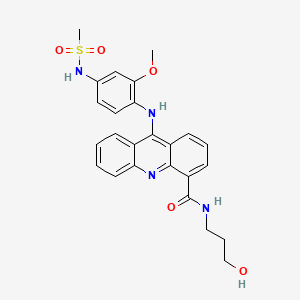


![11-[(2-Hydroxyethyl)sulfanyl]undecanoic acid](/img/structure/B12794966.png)
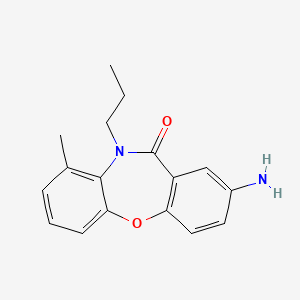
![Diethyl 2-acetamido-2-[(5-chloro-1-benzothiophen-3-yl)methyl]propanedioate](/img/structure/B12794977.png)
